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  • Product: 3-(Tert-butylsulfanyl)azetidine hydrochloride
  • CAS: 1864062-16-7

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR characterization of 3-(Tert-butylsulfanyl)azetidine hydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(Tert-butylsulfanyl)azetidine Hydrochloride Abstract This technical guide provides a comprehensive framework for the structural characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(Tert-butylsulfanyl)azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 3-(Tert-butylsulfanyl)azetidine hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry, leveraging the inherent structural rigidity of the azetidine scaffold, a thorough and unambiguous elucidation of its chemical structure is paramount for drug development and quality control. This document, intended for researchers, scientists, and drug development professionals, details the predicted spectral features, provides field-proven experimental protocols, and explains the causal relationships behind the observed spectroscopic phenomena. By integrating one-dimensional and two-dimensional NMR techniques, this guide establishes a self-validating methodology for the definitive characterization of this compound.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention as valuable scaffolds in medicinal chemistry.[1][2] Their strained ring system provides a rigid three-dimensional framework that can orient substituents in well-defined vectors, enabling precise interactions with biological targets. The subject of this guide, 3-(Tert-butylsulfanyl)azetidine hydrochloride, combines this important heterocyclic core with a bulky, lipophilic tert-butyl group, making it a relevant building block for novel therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a molecule like 3-(Tert-butylsulfanyl)azetidine hydrochloride, NMR is not merely a characterization tool but a critical component of quality assurance, confirming identity, purity, and stability. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering both predictive analysis and practical, robust methodologies for data acquisition and interpretation.

Molecular Structure and Proton/Carbon Assignment

To facilitate a clear discussion, the protons and carbons of 3-(Tert-butylsulfanyl)azetidine hydrochloride are systematically labeled as shown below. The protonation of the azetidine nitrogen to form the hydrochloride salt is a critical feature that profoundly influences the NMR spectrum.

cluster_mol 3-(Tert-butylsulfanyl)azetidine hydrochloride N N⁺H₂ C4 C4 N->C4 C2 C2 C2->N C2->p_H2_ax H C2->p_H2_eq H C3 C3 C3->C2 S S C3->S C3->p_H3 H C4->C3 C4->p_H4_ax H C4->p_H4_eq H Cq Cq S->Cq Me1 CH₃ Cq->Me1 Me2 CH₃ Cq->Me2 Me3 CH₃ Cq->Me3 HtBu H-tBu (9H) Cl Cl⁻ H2_ax H2ₐₓ H2_eq H2ₑq H4_ax H4ₐₓ H4_eq H4ₑq H3 H3

Caption: Labeled structure of 3-(Tert-butylsulfanyl)azetidine hydrochloride.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The formation of the ammonium salt within the azetidine ring is the most significant factor influencing the chemical shifts of the ring protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Key Insights and Rationale
H-tBu 1.3 - 1.5Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. This results in a single, sharp, and intense signal in a region with minimal overlap.[3][4][5]
H-3 3.6 - 3.9Multiplet (m)1HThis methine proton is coupled to the four adjacent protons on C2 and C4. Its chemical shift is shifted downfield due to the deshielding effect of the adjacent sulfur atom.
H-2, H-4 4.0 - 4.5Multiplet (m)4HThese methylene protons are adjacent to the positively charged nitrogen, causing a significant downfield shift.[6] Due to the rigid ring structure, the geminal protons on each carbon are diastereotopic, resulting in complex splitting patterns.
N⁺H₂ 9.0 - 12.0Broad Singlet (br s)2HThe ammonium protons are exchangeable, and their signal is often broad.[4] The chemical shift is highly sensitive to solvent, concentration, and temperature. This signal will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Carbon Assignment Predicted δ (ppm) Key Insights and Rationale
C-tBu (CH₃) 30 - 32The three equivalent methyl carbons of the tert-butyl group give a single, intense signal in the aliphatic region.[5]
C-3 38 - 42This carbon is directly attached to the sulfur atom, which results in a moderate downfield shift compared to an unsubstituted azetidine methine carbon.
C-tBu (Cq) 45 - 48The quaternary carbon of the tert-butyl group.
C-2, C-4 50 - 55These two carbons are equivalent due to the molecule's symmetry. They are significantly deshielded by the adjacent protonated nitrogen atom.

Experimental Protocols

Adherence to a standardized and robust protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation

The choice of solvent is critical, as the hydrochloride salt has limited solubility in non-polar solvents like chloroform-d (CDCl₃).

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the hydrochloride salt, and its residual proton signal (δ ≈ 2.50 ppm) does not overlap with the analyte signals. Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are also suitable alternatives, but will result in the exchange and disappearance of the N⁺H₂ proton signals.

  • Weighing the Sample: Accurately weigh 5-10 mg of 3-(Tert-butylsulfanyl)azetidine hydrochloride for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the sample until it is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[8]

  • Internal Standard: DMSO-d₆ serves as a reliable internal reference (δ ¹H = 2.50 ppm; δ ¹³C = 39.52 ppm). Tetramethylsilane (TMS) is generally not required when using this solvent.[9]

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and analysis.

D₂O Exchange Experiment Protocol

This experiment serves as a definitive confirmation of the N⁺H₂ protons.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample in DMSO-d₆ as described above.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the identical parameters.

  • Analysis: Compare the two spectra. The broad signal assigned to the N⁺H₂ protons in the first spectrum will either disappear or be significantly attenuated in the second spectrum.[4]

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR techniques are essential for validating assignments and providing a self-consistent, trustworthy characterization.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is expected to show a clear correlation between the H-3 proton and the H-2/H-4 protons, confirming their connectivity within the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra (e.g., correlating the signal at δ ≈ 1.3 ppm to the carbon at δ ≈ 31 ppm, confirming the tert-butyl assignment).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for confirming the overall structure.

cluster_mol Key 2D NMR Correlations HtBu H-tBu (δ ≈ 1.3 ppm) CtBu_Me C-tBu (CH₃) (δ ≈ 31 ppm) HtBu->CtBu_Me HSQC CtBu_q C-tBu (Cq) (δ ≈ 46 ppm) HtBu->CtBu_q HMBC C3 C-3 (δ ≈ 40 ppm) HtBu->C3 HMBC H3 H-3 (δ ≈ 3.7 ppm) H24 H-2, H-4 (δ ≈ 4.2 ppm) H3->H24 COSY H3->C3 HSQC C24 C-2, C-4 (δ ≈ 52 ppm) H3->C24 HMBC H24->C3 HMBC H24->C24 HSQC

Caption: Expected 2D NMR correlations for structural validation.

Conclusion

The comprehensive NMR characterization of 3-(Tert-butylsulfanyl)azetidine hydrochloride is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, and 2D NMR data. The key spectral signatures include a prominent tert-butyl singlet in the ¹H spectrum, the significant downfield shift of the azetidine ring protons due to nitrogen protonation, and a broad, exchangeable N⁺H₂ signal. The methodologies outlined in this guide, from sample preparation to the application of advanced 2D techniques, provide a robust and self-validating framework for researchers. This ensures not only the unambiguous confirmation of the molecular structure but also establishes a reliable standard for purity assessment and quality control in the context of pharmaceutical research and development.

References

  • Lameo, D., et al. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. Journal of the American Chemical Society. [Link]

  • Reddy, P. A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Häussinger, D., et al. (2004). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. Journal of the American Chemical Society. [Link]

  • Al-Ktaifani, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • Ortega, G., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]

  • ACD/Labs (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Walton, M. C., et al. (2021). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Lameo, D., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. [Link]

  • Terskikh, V. V., et al. (2018). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm. [Link]

  • Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. [Link]

  • ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P. ACD/Labs. [Link]

  • NMR Wiki (2010). Databases. NMR Wiki. [Link]

  • Ali, M. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Mogilaiah, K., et al. (2005). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • LaPlanche, L. A., et al. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
  • Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. Wiley Science Solutions. [Link]

  • Diaba, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications. [Link]

  • Procter, D. J., et al. (2018). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. Organic & Biomolecular Chemistry. [Link]

  • University of Guelph. NMR Links and Resources. Advanced Analysis Centre. [Link]

  • Walton, M. C., et al. (2021). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • PubChem. NMRShiftDB. PubChem. [Link]

  • Wang, F., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [Link]

  • Suisse, I., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Al-Ktaifani, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Semantic Scholar. [Link]

  • Organic Syntheses. azetidine. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Bakulev, V. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Kürti, L., & Li, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • ResearchGate. (2011). Changes in the values of 3 J (H,H) coupling constants of derivative 15a upon pD change. ResearchGate. [Link]

Sources

Exploratory

Solubility profile of 3-(Tert-butylsulfanyl)azetidine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(Tert-butylsulfanyl)azetidine Hydrochloride Introduction: The Critical Role of Solubility in Pharmaceutical Sciences In the landscape of drug discovery and devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(Tert-butylsulfanyl)azetidine Hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. Solubility profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[1][2] A compound with poor solubility can face significant hurdles, including incomplete absorption after oral administration, challenges in formulation, and the risk of generating inaccurate data in biological assays.[3][4][5] Therefore, a comprehensive understanding of a compound's solubility profile in various solvent systems is not merely a data point but a critical roadmap for medicinal chemists, formulation scientists, and pharmacologists.

This guide provides a detailed technical overview of the solubility profile of 3-(Tert-butylsulfanyl)azetidine hydrochloride. As a hydrochloride salt of a substituted azetidine, this compound holds potential as a building block in medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols to accurately characterize its solubility, thereby enabling informed decisions in subsequent research and development phases.

Physicochemical Characteristics of 3-(Tert-butylsulfanyl)azetidine Hydrochloride

A fundamental understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments.

  • Molecular Structure:

    • Chemical Name: 3-(tert-butylsulfanyl)azetidine hydrochloride

    • Molecular Formula: C₇H₁₅NS · HCl[6]

    • Structure: The molecule consists of a four-membered azetidine ring, a polar heterocyclic amine functional group, and a bulky, nonpolar tert-butylsulfanyl group. The hydrochloride salt form means the azetidine nitrogen is protonated, forming an ammonium cation with a chloride counter-ion.

  • Predicted Properties:

    • Molecular Weight: 145.27 g/mol (free base)

    • XlogP (Predicted): 1.3 (This value indicates a moderate lipophilicity for the free base).[6]

  • Implications of the Hydrochloride Salt Form: The conversion of the basic amine (the azetidine nitrogen) into its hydrochloride salt is a common strategy in pharmaceutical sciences to enhance aqueous solubility and improve dissolution rates.[7][8] The ionic character of the salt facilitates strong interactions with polar solvents, particularly water.[9] This suggests that 3-(Tert-butylsulfanyl)azetidine hydrochloride will exhibit significantly different solubility behavior compared to its free base form, with a strong preference for polar solvent systems.[8]

Foundational Principles of Solubility Measurement

Solubility is not a single, monolithic value but is typically characterized in two distinct ways, each relevant to different stages of drug development.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid solute.[10] This measurement is the gold standard for late-stage preclinical development, providing robust data crucial for formulation and pharmacokinetic studies.[3] It is highly dependent on the solid-state properties of the compound, such as its crystalline form (polymorph).[3][4]

  • Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions. It is a high-throughput assay typically used in the early stages of drug discovery for rapid screening.[3][11] The experiment usually involves adding a concentrated stock solution of the compound (often in dimethyl sulfoxide, DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[4][12] Kinetic solubility values are often higher than thermodynamic ones because they can reflect a supersaturated state.[10][11]

The choice of which solubility to measure is dictated by the intended application. For characterizing the fundamental physicochemical properties of a compound like 3-(Tert-butylsulfanyl)azetidine hydrochloride for use in synthesis and formulation, thermodynamic solubility is the more relevant and rigorous parameter.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method remains the reference technique for determining thermodynamic solubility due to its robustness and direct measurement of the equilibrium state.[13]

Step-by-Step Methodology
  • Compound Dispensing: Accurately weigh an excess amount of solid 3-(Tert-butylsulfanyl)azetidine hydrochloride (e.g., 1-2 mg) into a small, inert container such as a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical, though longer times may be needed for compounds that are slow to dissolve.[13]

  • Phase Separation: After equilibration, carefully remove the vial and allow any suspended particles to settle. To separate the saturated liquid phase from the excess solid, centrifuge the vial at high speed. Following centrifugation, carefully aspirate the supernatant, taking care not to disturb the solid pellet. For rigorous separation, the collected supernatant should be filtered through a low-binding filter (e.g., a 0.22 µm PVDF filter).[13]

  • Quantification: Prepare a dilution series of the clear, saturated filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3][13] A standard curve prepared from a known concentration of the compound is used for accurate quantification.

  • Solid-State Analysis (Recommended): After the experiment, the remaining solid residue should be collected, dried, and analyzed using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound did not undergo a phase transformation (e.g., converting to a different polymorph or from a salt to the free base) during the experiment, which could alter its solubility.[13]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh Excess Solid API B Add Precise Volume of Solvent A->B C Seal Vial & Agitate (24-72h at constant T) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E G Analyze Residual Solid (Optional) (XRPD, DSC) D->G Verify Solid Form F Quantify Concentration (HPLC-UV or LC-MS/MS) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile of 3-(Tert-butylsulfanyl)azetidine Hydrochloride

While specific experimental data for this compound is not publicly available[6], a scientifically sound, predictive solubility profile can be constructed based on its chemical structure and the fundamental principle of "like dissolves like".[14][15] As an ionic salt, its solubility will be primarily governed by the polarity and hydrogen-bonding capability of the solvent.

Table 1: Predicted Thermodynamic Solubility in Common Organic Solvents at 25°C

Solvent ClassSolventDielectric Constant (ε) at 20°CPredicted Solubility CategoryRationale
Polar Protic Water80.1Very HighExcellent H-bonding and high polarity effectively solvate the ammonium cation and chloride anion.
Methanol32.7HighGood H-bonding and high polarity.
Ethanol24.5Moderate to HighEffective H-bonding, but lower polarity than methanol reduces capacity.
Isopropanol19.9ModerateReduced polarity and increased steric hindrance compared to ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighHigh dielectric constant effectively separates ions, but lacks H-bond donation.
N,N-Dimethylformamide (DMF)36.7Moderate to HighSimilar to DMSO with slightly lower polarity.
Acetonitrile (ACN)37.5Low to ModerateSufficiently polar to dissolve some salt, but less effective at solvating ions than DMSO/DMF.
Acetone20.7LowLower polarity significantly reduces its ability to dissolve ionic compounds.
Nonpolar Dichloromethane (DCM)9.1Very LowInsufficient polarity to overcome the crystal lattice energy of the salt.
Tetrahydrofuran (THF)7.6Very LowLow polarity and inability to effectively solvate ions.
Toluene2.4InsolubleNonpolar nature makes it a very poor solvent for ionic salts.
Hexane1.9InsolubleA nonpolar hydrocarbon incapable of dissolving ionic compounds.

Discussion: The Interplay of Solvent Properties and Molecular Structure

The predicted solubility profile in Table 1 is a direct consequence of the interactions between the ionic solute and the solvent molecules.

  • Dominance of Polarity and Dielectric Constant: The primary driver for dissolving an ionic salt is the solvent's ability to separate the oppositely charged ions. Solvents with a high dielectric constant (ε) are more effective at reducing the electrostatic force between the cation (protonated azetidine) and the anion (chloride).[15][16] This is why solubility is predicted to be highest in highly polar solvents like water, DMSO, and methanol.

  • The Role of Hydrogen Bonding: For polar protic solvents like water and alcohols, the ability to act as hydrogen bond donors is a significant advantage.[15] These solvents can form strong hydrogen bonds with the chloride anion and interact favorably with the N-H group of the protonated amine, further stabilizing the dissolved ions in solution.

  • Impact of the Nonpolar Moiety: The tert-butyl group is a bulky, nonpolar (lipophilic) part of the molecule. While the ionic nature of the hydrochloride salt dominates the overall solubility in polar solvents, this nonpolar tail will limit solubility as the solvent polarity decreases. In nonpolar solvents like toluene and hexane, the energy required to break the strong ionic bonds in the crystal lattice cannot be compensated by the weak van der Waals interactions offered by the solvent, leading to insolubility.[15]

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 3-(Tert-butylsulfanyl) azetidine HCl Ionic Ionic Salt Form (High Lattice Energy) Solute->Ionic Polar Polar N-H Group Solute->Polar Nonpolar Nonpolar tert-Butyl Group Solute->Nonpolar Solubility High Solubility Ionic->Solubility - Overcome by Nonpolar->Solubility - Unfavorable Solvent Solvent Dielectric High Dielectric Constant (ε) Solvent->Dielectric Hbond Hydrogen Bonding (Protic) Solvent->Hbond VdW van der Waals Forces (Nonpolar) Solvent->VdW Dielectric->Solubility + Stabilizes Ions Hbond->Solubility + Solvates Ions VdW->Solubility - Insufficient

Caption: Factors Influencing the Solubility of an Ionic Compound.

Conclusion and Practical Implications

The solubility profile of 3-(Tert-butylsulfanyl)azetidine hydrochloride is dominated by its nature as an ionic salt. It is predicted to be highly soluble in polar protic solvents like water and methanol, show good solubility in polar aprotic solvents such as DMSO, and be virtually insoluble in nonpolar solvents like hexane and toluene.

For professionals in drug development, these insights are directly applicable:

  • For Synthetic Chemists: Protic solvents like methanol or ethanol are excellent choices for reactions involving this compound. For purification by crystallization, a binary solvent system, such as precipitating the compound from a methanol solution by adding a less polar co-solvent like isopropanol or acetone, could be effective.

  • For Formulation Scientists: The high aqueous solubility is advantageous for developing simple aqueous formulations for early-stage in vitro and in vivo testing.[9] The choice of organic co-solvents for liquid formulations should be limited to highly polar, pharmaceutically acceptable solvents.

  • For Assay Development: When preparing stock solutions for biological screening, DMSO is a suitable choice. However, it is crucial to be aware of the potential for the compound to precipitate upon dilution into less polar aqueous assay buffers, a phenomenon best characterized by kinetic solubility studies.[3]

This guide provides a robust framework for understanding and experimentally determining the solubility of 3-(Tert-butylsulfanyl)azetidine hydrochloride. By applying these principles and protocols, researchers can generate high-quality, reliable data to accelerate their research and development efforts.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). [Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. ResearchGate. (2026, January 5). [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Analytical Science. [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK. IAPC Journals. (2020, June 25). [Link]

  • 3-(tert-butylsulfanyl)azetidine hydrochloride (C7H15NS). PubChemLite. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Course Hero. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (2023, March 19). [Link]

  • Optimizing Drug Solubility | Contract Pharma. (2017, October 11). [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. (2023, January 29). [Link]

  • How does polarity of a solvent increase conductance of electrolyte? Physics Stack Exchange. (2020, April 17). [Link]

  • Solubility and distribution. SlideShare. (2024, January 23). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-(tert-Butylsulfanyl)azetidine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Target Molecule: 3-(tert-Butylsulfanyl)azetidine hydrochloride (CAS: 1864062-16-7) Introduction and Mechanistic Overview Azetidines ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Target Molecule: 3-(tert-Butylsulfanyl)azetidine hydrochloride (CAS: 1864062-16-7)

Introduction and Mechanistic Overview

Azetidines are highly valued saturated four-membered nitrogen-containing heterocycles in modern medicinal chemistry. Their rigid, three-dimensional conformations are frequently utilized to improve the physicochemical properties of drug candidates, often serving as metabolically stable bioisosteres for larger rings or flexible aliphatic chains[1]. The introduction of a bulky thioether linkage, such as a tert-butylsulfanyl group at the 3-position, provides unique steric and lipophilic characteristics useful in structure-activity relationship (SAR) explorations.

The synthesis of 3-(tert-butylsulfanyl)azetidine hydrochloride relies on a robust, three-stage linear sequence:

  • Activation: Conversion of the commercially available 1-Boc-3-hydroxyazetidine into a sulfonate ester (mesylate) to establish a competent leaving group[1].

  • Nucleophilic Substitution ( SN​2 ): Displacement of the mesylate by tert-butyl thiolate.

  • Deprotection and Salt Formation: Acidolysis of the tert-butyloxycarbonyl (Boc) protecting group to yield the target amine as a stable hydrochloride salt[2].

G A 1-Boc-3-hydroxyazetidine (Starting Material) B 1-Boc-3-(mesyloxy)azetidine (Activated Intermediate) A->B MsCl, Et₃N DCM, 0 °C to RT C 1-Boc-3-(tert-butylsulfanyl)azetidine (Thioether Intermediate) B->C t-BuSH, Base DMF, 60 °C D 3-(tert-butylsulfanyl)azetidine HCl (Target Product) C->D 4M HCl in Dioxane RT

Synthetic workflow for 3-(tert-butylsulfanyl)azetidine hydrochloride.

Experimental Methodologies

The following protocols are designed as a self-validating system, incorporating mechanistic rationale to ensure reproducibility and high yield across varying scales.

Step 1: Synthesis of 1-Boc-3-(mesyloxy)azetidine (Activation)

Hydroxyl groups are poor leaving groups and must be activated prior to nucleophilic attack. Mesylation is preferred here over tosylation due to the simplified byproduct removal during aqueous workup[1].

Procedure:

  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.2 M under an inert argon atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et₃N, 1.5 equivalents). Causality: Et₃N acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, preventing the premature protonation and deprotection of the Boc group[2].

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise over 10 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor completion via TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The crude mesylate is typically sufficiently pure to use directly in the next step.

Step 2: Synthesis of 1-Boc-3-(tert-butylsulfanyl)azetidine (Substitution)

The SN​2 displacement on the four-membered azetidine ring is sterically hindered. Furthermore, tert-butyl mercaptan (2-methylpropane-2-thiol) is a sterically demanding nucleophile[3]. Therefore, careful selection of solvent and base is critical to favor substitution over elimination (E2) pathways.

Procedure:

  • Thiolate Generation: In a flame-dried flask, suspend cesium carbonate ( Cs2​CO3​ , 2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF). Add tert-butyl mercaptan (1.5 equivalents). Stir at RT for 15 minutes. Causality: Cs2​CO3​ provides sufficient basicity to deprotonate the thiol without acting as a strong nucleophile itself. DMF, a polar aprotic solvent, minimizes the solvation of the thiolate anion, thereby maximizing its nucleophilicity[3].

  • Substitution: Dissolve the crude 1-Boc-3-(mesyloxy)azetidine from Step 1 in a minimal amount of DMF and add it to the thiolate suspension.

  • Heating: Heat the reaction mixture to 60 °C for 12–16 hours. The elevated temperature provides the necessary activation energy to overcome the steric clash between the bulky tert-butyl group and the azetidine ring.

  • Workup: Cool to RT, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMF, followed by a brine wash. Dry the organic layer ( Na2​SO4​ ), concentrate, and purify via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to afford the pure thioether.

Step 3: Boc Deprotection and Salt Formation

The final step requires the removal of the Boc protecting group via acidolysis[2]. Generating the compound as a hydrochloride salt prevents the volatilization and oxidative degradation common to free aliphatic amines and thioethers.

Procedure:

  • Acidolysis: Dissolve the purified 1-Boc-3-(tert-butylsulfanyl)azetidine in a minimal volume of diethyl ether or DCM.

  • Reagent Addition: Add a solution of 4M HCl in dioxane (5.0 equivalents). Causality: Anhydrous HCl is critical. The use of aqueous acids would complicate the isolation of the highly water-soluble azetidine hydrochloride salt[2].

  • Reaction: Stir at RT for 2–4 hours. The product will typically precipitate out of the solution as the deprotection proceeds and the polarity of the molecule drastically changes.

  • Isolation: Collect the precipitated 3-(tert-butylsulfanyl)azetidine hydrochloride via vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual dioxane and organic impurities. Dry under high vacuum to afford the target compound as a white to off-white crystalline solid.

Quantitative Data and Reaction Parameters

The following table summarizes the expected quantitative parameters and analytical checkpoints for the three-step sequence.

StepTransformationKey ReagentsTemp / TimeTypical YieldAnalytical Checkpoint
1 Activation (Mesylation)MsCl, Et₃N, DCM0 °C RT, 3 h90–95%TLC: Rf​ shift; MS: [M+H-Boc]+ expected
2 SN​2 Thioetherificationt-BuSH, Cs2​CO3​ , DMF60 °C, 16 h65–75%MS: [M+H]+ expected, loss of mesylate signal
3 Boc Deprotection4M HCl in DioxaneRT, 3 h>90%MS: [M+H]+ exact mass 146.10; NMR: Loss of 9H Boc singlet

References

  • [3] Journal of the American Chemical Society. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. acs.org. Available at: [Link]

Sources

Application

Application Note: Utilizing 3-(Tert-butylsulfanyl)azetidine Hydrochloride in Cross-Coupling Reactions

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Strategic Overview & Mechanistic Rationale The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Strategic Overview & Mechanistic Rationale

The incorporation of sp³-rich heterocycles is a proven strategy in modern drug discovery to improve the pharmacokinetic profiles, solubility, and metabolic stability of clinical candidates[1]. Among these, the azetidine ring provides a rigid, compact scaffold that effectively modulates lipophilicity.

3-(Tert-butylsulfanyl)azetidine hydrochloride (CAS: 1864062-16-7) is a highly versatile bifunctional building block. It features a secondary amine primed for C–N cross-coupling and a protected thiol at the 3-position.

Mechanistic Causality in Reagent Selection

Working with this specific building block requires precise strategic choices:

  • The Role of the tert-Butyl Protecting Group: Free thiols are notorious for poisoning palladium catalysts by forming stable, inactive Pd-thiolate dimers. The bulky tert-butyl group effectively masks the sulfur's nucleophilicity, ensuring the palladium catalyst selectively engages the azetidine nitrogen during cross-coupling[2].

  • The Hydrochloride Salt: Azetidines are basic and prone to atmospheric degradation or ring-opening over time. The hydrochloride salt ensures bench stability. However, this necessitates the addition of a strong base (e.g., NaOtBu or Cs₂CO₃) during the reaction to generate the free amine in situ and participate in the catalytic cycle[3].

  • Ligand Sterics: Azetidines are sterically demanding secondary amines. First-generation ligands (like BINAP) often fail, leading to β-hydride elimination and subsequent ring-opening[4]. Bulky dialkylbiaryl phosphine ligands (e.g., tBuXPhos) are mandatory. Their extreme steric bulk forces the palladium center into a low-coordinate state, vastly accelerating the reductive elimination step to form the desired C–N bond[5].

BHCycle Pd0 Pd(0)L Active Catalyst PdII_Ar L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_Ar + Ar-X PdII_Amine L-Pd(II)(Ar)(NR2H) Amine Complex PdII_Ar->PdII_Amine + Azetidine HCl + Base PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex PdII_Amine->PdII_Amido + Base - HX PdII_Amido->Pd0 Reductive Elimination Product N-Aryl Azetidine Product PdII_Amido->Product Yields

Mechanistic cycle of Pd-catalyzed Buchwald-Hartwig amination with azetidine HCl.

Quantitative Data: Reaction Optimization

To demonstrate the critical nature of ligand and base selection, the following table summarizes the optimization data for the coupling of 3-(Tert-butylsulfanyl)azetidine hydrochloride with 4-bromotoluene.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst / PrecatalystLigandBase (Equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃ (2.5)Toluene10015%
2Pd₂(dba)₃ (5 mol%)XPhosNaOtBu (2.5)1,4-Dioxane10065%
3Pd₂(dba)₃ (5 mol%)tBuXPhosNaOtBu (2.5)1,4-Dioxane10092%
4tBuXPhos Pd G4 (2 mol%)Pre-ligatedNaOtBu (2.5)1,4-Dioxane8095%

Data Interpretation: Entry 4 represents the optimal self-validating system. The use of a Generation 4 (G4) precatalyst bypasses the need for independent Pd(0) generation, allowing for lower catalyst loading (2 mol%) and milder heating (80 °C) while maximizing the yield[5].

Protocol 1: Buchwald-Hartwig C–N Cross-Coupling

This protocol utilizes the optimized conditions (Table 1, Entry 4) to synthesize N-aryl-3-(tert-butylsulfanyl)azetidine derivatives.

Self-Validating Experimental Procedure
  • Preparation & Degassing (Crucial Step):

    • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(Tert-butylsulfanyl)azetidine hydrochloride (1.2 mmol), NaOtBu (2.5 mmol), and tBuXPhos Pd G4 (0.02 mmol).

    • Causality: 2.5 equivalents of base are strictly required: 1.0 eq to neutralize the azetidine HCl salt, 1.0 eq to drive the catalytic cycle (deprotonation of the amine complex), and 0.5 eq as a buffer against moisture.

    • Action: Evacuate the tube and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition:

    • Action: Add anhydrous, sparged 1,4-Dioxane (5.0 mL) via syringe.

    • Validation Checkpoint: The solution should initially appear yellow/orange, characteristic of the active Pd-G4 complex entering the solution phase.

  • Reaction Execution:

    • Action: Seal the tube and heat the reaction mixture at 80 °C in a pre-heated oil bath for 4–6 hours.

    • Validation Checkpoint (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting azetidine (visualized with Ninhydrin stain as a brownish spot) should be completely consumed. The product will appear as a highly UV-active spot.

  • Workup & Isolation:

    • Action: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Downstream Functionalization: Thiol Deprotection

Once the N-aryl azetidine is formed, the tert-butyl thioether can be deprotected to yield a free thiol. The tert-butyl group is exceptionally robust and resists standard acidic cleavage (e.g., neat TFA)[6]. Heavy metal-mediated cleavage using Mercuric Trifluoroacetate (Hg(TFA)₂) is the gold standard for this specific transformation[7].

Workflow Start 3-(t-BuS)Azetidine HCl Starting Material Coupling Buchwald-Hartwig C-N Coupling Start->Coupling Intermediate N-Aryl-3-(t-BuS)Azetidine Stable Intermediate Coupling->Intermediate Deprotection Thiol Deprotection (Hg(TFA)2 or DMTST) Intermediate->Deprotection FreeThiol Free Thiol N-Aryl-3-Mercaptoazetidine Deprotection->FreeThiol

Synthetic workflow from 3-(Tert-butylsulfanyl)azetidine HCl to free thiol derivatives.

Protocol 2: Hg(TFA)₂ Mediated Deprotection
  • Thioether Cleavage:

    • Action: Dissolve the N-aryl-3-(tert-butylsulfanyl)azetidine (1.0 mmol) in a mixture of TFA (4.0 mL) and Anisole (0.5 mL).

    • Causality: Anisole acts as a carbocation scavenger, preventing the liberated tert-butyl cation from re-alkylating the azetidine ring or the aromatic system[8].

    • Action: Add Hg(TFA)₂ (1.1 mmol) and stir at room temperature for 1 hour.

  • Mercury Precipitation:

    • Action: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in Methanol (5.0 mL) and bubble H₂S gas through the solution for 5 minutes (Alternatively, add an excess of Na₂S in water).

    • Validation Checkpoint: A dense black precipitate of Mercuric Sulfide (HgS) will immediately form. This visual cue confirms the successful liberation of the free thiol.

  • Isolation:

    • Action: Filter the black suspension through Celite. Concentrate the filtrate and purify immediately, or use directly in the next step (e.g., oxidation to a sulfone or disulfide formation) to prevent auto-oxidation of the free thiol. LC-MS will confirm a mass shift of -56 Da (loss of the isobutylene fragment).

Sources

Method

Application Note: Deprotection Strategies for tert-Butylsulfanyl Groups in Azetidine Derivatives

Executive Summary The synthesis of azetidine-containing therapeutics often requires the use of robust protecting groups to mask reactive functional groups during multi-step sequences. The tert-butylsulfanyl (t-BuS) group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of azetidine-containing therapeutics often requires the use of robust protecting groups to mask reactive functional groups during multi-step sequences. The tert-butylsulfanyl (t-BuS) group is an exceptionally stable thioether, frequently employed to protect thiols from premature oxidation or unwanted nucleophilic attacks[1]. However, unmasking the t-BuS group traditionally requires harsh acidic conditions that are fundamentally incompatible with the highly strained 4-membered azetidine ring. This application note details field-proven, chemoselective deprotection strategies—specifically metal-mediated cleavage and electrophilic disulfide formation—that successfully liberate the free thiol while preserving the structural integrity of the azetidine core[2].

The Chemical Challenge: Azetidine Stability vs. t-BuS Cleavage

Azetidines possess significant ring strain (approximately 26 kcal/mol). Under strongly acidic conditions (e.g., boiling HCl, neat trifluoroacetic acid at elevated temperatures, or triflic acid), the azetidine nitrogen is readily protonated. This generates an azetidinium ion, which is highly susceptible to nucleophilic ring-opening, leading to catastrophic degradation of the target molecule.

Conversely, the tert-butylsulfanyl group is notoriously difficult to cleave because the reaction relies on the generation and departure of a tert-butyl carbocation[1]. Standard deprotection protocols utilize strong acids to force this heterolytic C–S bond cleavage. To resolve this paradox, researchers must utilize orthogonal strategies that lower the activation energy of C–S cleavage without relying on extreme pH shifts, such as soft Lewis acid coordination or electrophilic halogenation[3].

Mechanistic Pathways

The following diagram illustrates the mechanistic divergence between traditional harsh acid cleavage (which destroys the azetidine) and the chemoselective heavy-metal-mediated approach.

G Start Azetidine-S-tBu HarshAcid Strong Acid (TfOH / HCl) Start->HarshAcid MildMetal Hg(OAc)2 / TFA (0 °C) Start->MildMetal RingOpen Azetidinium Ion Formation HarshAcid->RingOpen Degradation Ring-Opened Degradation RingOpen->Degradation HgComplex Azetidine-S-Hg(OAc) MildMetal->HgComplex - t-Bu Cation Scavenger DTT or H2S HgComplex->Scavenger Product Azetidine-SH (Intact Ring) Scavenger->Product Precipitates HgS

Mechanistic divergence: Acid-catalyzed azetidine degradation vs. mild metal-mediated cleavage.

Evaluated Deprotection Strategies

The table below summarizes quantitative data and compatibility metrics for various t-BuS deprotection methods when applied to azetidine derivatives.

Deprotection StrategyReagents & ConditionsAzetidine Ring CompatibilityTypical Thiol YieldMechanistic Notes
Strong Acid Cleavage TfOH, anisole, 25 °CPoor< 10%Acid-catalyzed ring opening via azetidinium ion.
Metal-Mediated Hg(OAc)₂, TFA, 0 °CExcellent75–85%Soft Lewis acid coordination; avoids harsh ring protonation.
Electrophilic Disulfide NPS-Cl, AcOH, 25 °CGood70–80%Forms mixed disulfide; requires subsequent reduction step.
Oxidative Chlorination Cl₂, H₂O/CH₂Cl₂, 0 °CGood~80%Yields sulfonyl chloride, not thiol. Used for sultam synthesis[4].

Validated Experimental Protocols

Protocol A: Mercury(II)-Mediated Cleavage

Scientific Rationale: Mercury(II) is a soft Lewis acid that exhibits profound thiophilicity. It selectively coordinates to the soft sulfur atom of the thioether, withdrawing electron density and drastically lowering the energy barrier for the heterolytic cleavage of the C(t-Bu)–S bond. This allows the deprotection to proceed at 0 °C in mild acid, preventing the thermal activation required for azetidine ring opening[2].

Reagents:

  • Azetidine-S-tBu substrate (1.0 eq)

  • Mercury(II) acetate (Hg(OAc)₂, 1.2 eq)

  • Anisole (10.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dithiothreitol (DTT, 3.0 eq) or H₂S gas

Step-by-Step Procedure:

  • Preparation: Dissolve the azetidine-S-tBu substrate in a mixture of TFA and anisole (cation scavenger) at 0 °C. Note: Anisole is critical; without it, the liberated tert-butyl cation will re-alkylate the sulfur or attack the azetidine nitrogen.

  • Metal Coordination: Add Hg(OAc)₂ in one portion. Stir the reaction mixture for 1–2 hours while strictly maintaining the temperature at 0 °C.

  • Concentration: Remove the TFA under reduced pressure at room temperature. Do not apply heat, as concentrating acidic mixtures at elevated temperatures will trigger azetidine degradation.

  • Scavenging: Resuspend the crude mercury-thiolate complex in methanol. Add DTT (or bubble H₂S gas) and stir for 30 minutes. Causality: DTT possesses a higher affinity for Hg(II) than the mono-thiol product, driving the formation of an insoluble Hg-DTT complex (or HgS) and liberating the free azetidine-thiol.

  • Isolation: Filter the suspension through a pad of Celite to remove the mercury precipitate. Concentrate the filtrate and purify the free thiol via inert-gas flash chromatography.

Protocol B: Electrophilic Disulfide Formation (NPS-Cl Method)

Scientific Rationale: This method bypasses strong acids entirely. 2-Nitrophenylsulfenyl chloride (NPS-Cl) acts as an electrophile. The nucleophilic sulfur of the t-BuS group attacks the NPS-Cl, forming an unstable sulfonium intermediate. The chloride counterion assists in the elimination of the bulky tert-butyl group as tert-butyl chloride, leaving behind a stable mixed disulfide that can be gently reduced.

Reagents:

  • Azetidine-S-tBu substrate (1.0 eq)

  • 2-Nitrophenylsulfenyl chloride (NPS-Cl, 1.1 eq)

  • Glacial Acetic Acid

  • Sodium borohydride (NaBH₄, 3.0 eq)

  • Methanol

Step-by-Step Procedure:

  • Disulfide Formation: Dissolve the substrate in glacial acetic acid. Add NPS-Cl and stir at room temperature for 2 hours.

  • Intermediate Isolation: Remove the acetic acid in vacuo. The resulting mixed disulfide can be briefly purified via a short silica plug or used crude in the next step.

  • Reduction: Dissolve the mixed disulfide in methanol. Cool the solution to 0 °C and slowly add NaBH₄ in small portions. Causality: Hydride transfer chemoselectively cleaves the disulfide bond. The 2-nitrobenzenethiolate byproduct is highly colored (bright yellow), serving as a convenient visual indicator of successful cleavage.

  • Workup: Quench the reaction carefully with 1M HCl to pH 6 (avoid dropping the pH lower to protect the azetidine). Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, concentrate, and purify to yield the free thiol.

References

  • [AZETIDINE RING COMPOUNDS AND DRUGS COMPRISING THE SAME - European Patent Office - EP 1698375 B1] - googleapis.com 2

  • [Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides] - nih.gov 4

  • [Application Notes and Protocols: The Versatile Role of tert-Butyl Sulfide Derivatives in Thiol Synthesis] - benchchem.com 1

  • [Bromine-Catalyzed Conversion of S-tert-Butyl Groups into Versatile and, for Self-Assembly Processes Accessible, Acetyl-Protected Thiols] - researchgate.net 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thioether Oxidation in 3-(Tert-butylsulfanyl)azetidine Hydrochloride Synthesis

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the synthetic vulnerabilities of sulfur-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the synthetic vulnerabilities of sulfur-containing heterocycles. 3-(Tert-butylsulfanyl)azetidine hydrochloride (CAS: 1864062-16-7) is a highly valuable building block in medicinal chemistry, but its thioether (sulfide) moiety is an inherent Achilles' heel. Thioethers are highly nucleophilic and polarizable, making them susceptible to electrophilic attack by atmospheric oxygen, trace peroxides, and cleaning residues[1].

This guide provides a deep dive into the causality of these oxidation events and offers field-proven, self-validating protocols to protect your building blocks during synthesis.

The Mechanistic Reality of Thioether Oxidation

To prevent degradation, we must first understand the causality of the oxidation. Sulfur, unlike oxygen, can expand its octet[1]. When exposed to reactive oxygen species (ROS) or peroxides, the electron-rich sulfur atom attacks the electrophilic oxygen of the oxidant. This initially forms a sulfoxide (an M+16 mass shift). If excess oxidant is present, a subsequent oxidation yields an irreversible sulfone (an M+32 mass shift)[2].

Mechanism Thioether 3-(Tert-butylsulfanyl)azetidine (Thioether) Sulfoxide Sulfoxide (M+16) Over-oxidation Thioether->Sulfoxide Fast (NaOCl) Oxidant ROS / Peroxides (e.g., NaOCl, H2O2) Oxidant->Sulfoxide Sulfone Sulfone (M+32) Irreversible Sulfoxide->Sulfone Excess Oxidant

Mechanistic pathway of thioether oxidation to sulfoxide and sulfone derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 3-(tert-butylsulfanyl)azetidine hydrochloride show an M+16 peak during LC-MS analysis after routine storage? A1: The M+16 peak indicates the formation of a sulfoxide derivative[1]. This is typically caused by autoxidation mediated by dissolved oxygen or trace peroxides in your solvents. Ethereal solvents (e.g., THF, diethyl ether) form hydroperoxides over time, which rapidly transfer oxygen to the thioether[2]. Causative Solution: Always store the hydrochloride salt under an inert atmosphere (Argon) at -20°C, and strictly avoid using un-degassed or aged ethereal solvents during handling.

Q2: Are certain oxidants more dangerous to this building block than others? A2: Yes. While hydrogen peroxide (H2O2) oxidizes thioethers with a relatively slow half-life (hundreds of hours at micromolar concentrations), hypochlorite reacts exponentially faster. Hypochlorite—often present as a residue from routine glassware cleaning with bleach—can oxidize thioethers to sulfoxides in a matter of seconds[3]. Causative Solution: Ensure all glassware is thoroughly rinsed with deionized water and oven-dried. Never use bleach-cleaned glassware for sulfur-containing compounds without a reductive rinse.

Q3: How do trace transition metals affect the stability of the thioether during cross-coupling or deprotection steps? A3: Transition metals can catalyze the decomposition of trace peroxides into highly reactive hydroxyl or alkoxyl radicals[2]. These radicals initiate rapid single-electron transfer (SET) to dioxygen, leading to aggressive autoxidation of the thioether moiety. Causative Solution: When performing metal-catalyzed reactions, the addition of a mild chelator or strict solvent degassing is mandatory to prevent radical propagation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not assume your environment is oxidant-free; prove it.

Protocol A: Solvent Degassing and Peroxide Elimination

Objective: Remove dissolved oxygen and verify the absolute absence of peroxides in reaction solvents prior to introducing the azetidine building block.

  • Solvent Selection: Procure fresh, HPLC-grade solvents. If THF must be used, utilize BHT-stabilized THF.

  • Degassing (Sparging): Insert a sparging needle connected to an Argon line directly into the solvent. Bubble Argon vigorously for 30–60 minutes to displace dissolved O2.

  • Validation Step (Crucial): Before adding 3-(tert-butylsulfanyl)azetidine hydrochloride, test the solvent with a starch-iodide peroxide test strip. The strip must read <1 ppm . If peroxides are detected, discard the solvent or pass it through a column of activated basic alumina.

Protocol B: Reductive Quench and Isolation Workflow

Objective: Neutralize residual oxidants from preceding synthetic steps before concentrating the product, preventing concentration-driven oxidation.

  • Quenching: To the crude reaction mixture, add a 10% w/v aqueous solution of sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3). Stir vigorously for 15 minutes at room temperature.

  • Extraction: Extract the product using degassed organic solvents (e.g., dichloromethane).

  • Washing: Wash the organic layer with brine to remove residual aqueous salts, then dry over anhydrous Na2SO4.

  • Validation Step (Crucial): Analyze the organic layer via LC-MS or 1H NMR. The thioether will elute normally, while any oxidized sulfoxide impurity will appear as an M+16 peak. In 1H NMR, oxidation is validated by a distinct downfield shift (~0.5 ppm) of the azetidine ring protons adjacent to the sulfur atom.

Workflow Reaction Crude Reaction Mixture Quench Reductive Quench (Na2S2O3 / NaHSO3) Reaction->Quench Neutralize Oxidants Extract Phase Extraction (Degassed Solvents) Quench->Extract Remove Aqueous Waste Verify QC Check (LC-MS/NMR) Verify Absence of M+16 Extract->Verify Validate Integrity Store Store at -20°C under Argon Verify->Store Purified Product

Self-validating isolation workflow utilizing a reductive quench to prevent oxidation.

Quantitative Data Summary

Understanding the kinetics of your oxidizing agents is critical for troubleshooting. The table below summarizes the relative threat levels of common laboratory oxidants to thioethers.

Oxidizing AgentTypical Source in LaboratoryEstimated Reaction Half-LifePrimary Degradant
Hypochlorite (OCl⁻) Glassware cleaning residue (bleach)Seconds[3]Sulfoxide (Fast) / Sulfone (Minutes)
Hydroxyl Radicals (OH•) Metal-catalyzed peroxide decompositionMilliseconds[2]Sulfoxide
Atmospheric Oxygen (O₂) Improper storage / Aerated solventsDays to WeeksSulfoxide
Hydrogen Peroxide (H₂O₂) Trace solvent degradation / ReagentsHundreds of hours[3]Sulfoxide
References
  • Source: masterorganicchemistry.
  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Source: nih.

Sources

Optimization

Technical Support Center: Optimizing Workflows for 3-(Tert-butylsulfanyl)azetidine Hydrochloride

3-(Tert-butylsulfanyl)azetidine hydrochloride is a highly valuable, bifunctional building block in medicinal chemistry. However, its unique structural features—a highly strained four-membered nitrogen heterocycle coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(Tert-butylsulfanyl)azetidine hydrochloride is a highly valuable, bifunctional building block in medicinal chemistry. However, its unique structural features—a highly strained four-membered nitrogen heterocycle coupled with a bulky, coordinating thioether—present specific synthetic challenges.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers encounter: freebasing inefficiencies, catalyst poisoning in cross-coupling, and unwanted ring-opening during nucleophilic substitutions.

Part 1: Freebasing and Handling (FAQ)

Q: How do I efficiently freebase the HCl salt without losing the volatile azetidine or triggering degradation?

A: Azetidines are relatively stable but require careful activation. The hydrochloride salt ensures shelf stability, but the free amine is required for N-alkylation or cross-coupling. Because low-molecular-weight azetidines can be volatile and highly water-soluble, traditional aqueous basic workups often result in poor recovery.

Causality & Solution: Instead of an aqueous workup, perform in-situ freebasing using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) directly in your reaction solvent (e.g., DCM or DMF). If an inorganic base is required for downstream coupling (e.g., Cs₂CO₃), ensure the solvent is thoroughly degassed to prevent premature oxidation of the tert-butyl sulfide group.

Part 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) (FAQ)

Q: My Buchwald-Hartwig amination yields are exceptionally low. Could the tert-butyl sulfide group be poisoning the palladium catalyst?

A: Yes. The sulfur atom in thioethers strongly coordinates to transition metals like palladium, which can poison the catalyst and lead to rapid deactivation . This competitive binding retards the crucial oxidative addition and amine binding steps of the catalytic cycle.

Causality & Solution: To overcome thioether-induced catalyst poisoning, you must utilize bidentate or sterically demanding dialkylbiaryl phosphine ligands (such as BrettPhos or XPhos) . These bulky ligands create a steric environment around the Pd center that disfavors the coordination of the bulky tert-butyl sulfide, while still allowing the less hindered azetidine nitrogen to bind. Additionally, increasing the catalyst loading (e.g., from 2 mol% to 5–10 mol%) can compensate for partial catalyst deactivation.

Part 3: Nucleophilic Substitution (SNAr) & Ring Stability (FAQ)

Q: I am observing significant azetidine ring-opening side products during high-temperature SNAr reactions. How do I prevent this?

A: Azetidines possess significant inherent ring strain (~25 kcal/mol) . Under harsh conditions—specifically elevated temperatures combined with strong nucleophiles or Lewis/Brønsted acids—the azetidine ring is highly susceptible to nucleophilic ring-opening .

Causality & Solution: To suppress the ring-opening pathway, the activation energy for the desired SNAr must be lowered without providing enough thermal energy to break the C-N bond of the azetidine.

  • Temperature Control: Limit reaction temperatures to ≤ 80°C.

  • Solvent Selection: Use highly polar aprotic solvents (DMSO or DMF) to accelerate the SNAr reaction at lower temperatures.

  • Base Selection: Employ milder bases (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH or KOtBu) to minimize the presence of highly reactive, hard nucleophiles that promote ring opening .

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for maximizing yields while suppressing the primary failure modes associated with this specific reagent.

Reaction TypeBaseSolventTemp (°C)Catalyst / LigandExpected YieldPrimary Failure Mode
SNAr K₂CO₃ (3 eq)DMF80None75–85%Ring-opening at >100°C
SNAr DIPEA (3 eq)DMSO60None80–90%Incomplete conversion
Buchwald-Hartwig Cs₂CO₃ (3 eq)Toluene100Pd₂(dba)₃ / BrettPhos70–85%Catalyst poisoning
Buchwald-Hartwig NaOtBu (3 eq)Dioxane110Pd(OAc)₂ / BINAP< 30%Poisoning / Ring-opening

Part 5: Experimental Protocols

Protocol 1: In-situ Freebasing and SNAr

This protocol is a self-validating system: the absence of a mass corresponding to[M + Nucleophile + RingOpened] in LC-MS confirms ring stability.

  • Charge: To a dry reaction vial, add 3-(tert-butylsulfanyl)azetidine hydrochloride (1.2 equiv), the aryl halide (1.0 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Solvate: Add anhydrous DMF (to reach 0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Freebase: Stir the suspension at room temperature for 15 minutes to facilitate in-situ freebasing.

  • React: Heat the reaction mixture to 80°C and monitor via LC-MS.

  • Workup: Upon completion (typically 4–8 hours), cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove the DMF. Dry over Na₂SO₄ and concentrate.

Protocol 2: Buchwald-Hartwig Amination with Catalyst Poisoning Mitigation

This protocol is a self-validating system: A color change from dark red/purple to black early in the reaction indicates catalyst precipitation/poisoning; successful reactions typically remain dark red/brown.

  • Charge: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl bromide (1.0 equiv), 3-(tert-butylsulfanyl)azetidine hydrochloride (1.5 equiv), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and sodium tert-butoxide (3.0 equiv).

  • Solvate: Add anhydrous, thoroughly degassed toluene (0.1 M).

  • React: Seal the vial and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts and precipitated Pd, and elute with EtOAc.

  • Purify: Concentrate the filtrate and purify via flash chromatography.

Part 6: Visualizations

Troubleshooting workflow for optimizing 3-(tert-butylsulfanyl)azetidine yields.

Mechanistic pathway of Pd-catalyzed coupling vs. thioether catalyst poisoning.

References

  • BenchChem. "Technical Support Center: Azetidine Ring-Opening Reactions". BenchChem.1

  • American Chemical Society. "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions". Journal of Organic Chemistry. 2

  • ChemRxiv. "Strain-Release Arylations for the Bis-Functionalization of Azetidines". ChemRxiv. 3

  • American Chemical Society. "Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation". Organic Letters. 4

Sources

Troubleshooting

Purification techniques for 3-(Tert-butylsulfanyl)azetidine hydrochloride without column chromatography

Welcome to the technical support guide for the non-chromatographic purification of 3-(Tert-butylsulfanyl)azetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the non-chromatographic purification of 3-(Tert-butylsulfanyl)azetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material without relying on column chromatography, a technique often challenging for small, polar molecules and not always scalable. This guide provides field-proven insights and troubleshooting advice based on fundamental chemical principles.

Understanding the Challenge

3-(Tert-butylsulfanyl)azetidine hydrochloride is a small heterocyclic compound containing both a basic secondary amine and a sulfur group. As a hydrochloride salt, it is generally a crystalline solid with high polarity. Impurities can arise from starting materials, byproducts (e.g., over-alkylation, oxidation of the sulfide), or residual solvents. The absence of a strong chromophore can also complicate purity analysis by UV-based methods. This guide focuses on purification techniques that leverage the compound's physicochemical properties.

Key Physicochemical Properties

Understanding the properties of your compound is the first step in developing a robust purification strategy.

PropertyValue / Expected BehaviorImplication for Purification
Molecular Formula C₇H₁₅NS · HClRelatively low molecular weight.
Form Hydrochloride SaltExpected to be a crystalline solid, soluble in polar solvents (water, methanol, ethanol) and less soluble in non-polar organic solvents.[1][2]
Free Base Form 3-(Tert-butylsulfanyl)azetidineAn amine that is expected to be an oil or low-melting solid, more soluble in organic solvents (DCM, EtOAc, Ether) and less soluble in water.[1]
Key Functional Groups Secondary Amine (Azetidine Ring)Basic nature allows for conversion between the free base and salt form, which is the cornerstone of acid-base extraction.[3][4]
Thioether (Tert-butylsulfanyl)Can be susceptible to oxidation to the corresponding sulfoxide or sulfone under certain conditions. These oxidized byproducts have different polarities and may require specific removal strategies.

Purification Strategy Decision Guide

Before proceeding, identify the likely nature of your impurities. This will guide you to the most effective technique.

G start Crude 3-(Tert-butylsulfanyl)azetidine HCl impurity_type What is the nature of the primary impurity? start->impurity_type inorganic Inorganic Salts (e.g., NaCl, K₂CO₃) impurity_type->inorganic Inorganic organic_non_basic Organic, Non-Basic Impurities (e.g., unreacted starting materials, non-amine byproducts) impurity_type->organic_non_basic Organic (Non-Basic) organic_similar Structurally Similar Organic Impurities (e.g., isomers, oxidation products) impurity_type->organic_similar Organic (Similar Polarity) recrystallization Recrystallization inorganic->recrystallization acid_base Acid-Base Extraction organic_non_basic->acid_base organic_similar->recrystallization acid_base->recrystallization Follow with Recrystallization for highest purity trituration Trituration / Solvent Wash

Caption: Decision tree for selecting a purification method.

Method 1: Recrystallization

Principle of Causality: Recrystallization is a powerful technique that relies on the differential solubility of a compound in a specific solvent at different temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities that are either highly soluble or insoluble in the hot solvent can be effectively removed. For hydrochloride salts, solvent systems are typically polar, often involving alcohols or alcohol/co-solvent mixtures.[1]

Experimental Protocol: Recrystallization

G cluster_protocol Recrystallization Workflow start 1. Dissolve Crude Product in MINIMUM amount of hot/boiling solvent (e.g., Isopropanol, Ethanol). hot_filtration 2. (Optional) Perform Hot Filtration to remove insoluble impurities. start->hot_filtration cool 3. Cool Solution Slowly First to room temp, then in an ice bath. hot_filtration->cool crystals 4. Collect Crystals by Vacuum Filtration. cool->crystals wash 5. Wash Crystals with a small amount of COLD recrystallization solvent. crystals->wash dry 6. Dry Crystals Under Vacuum. wash->dry pure_product Pure 3-(Tert-butylsulfanyl)azetidine HCl dry->pure_product

Caption: Step-by-step workflow for recrystallization.

Troubleshooting & FAQs: Recrystallization

Q1: My compound won't fully dissolve in the boiling solvent, even after adding a large volume. What should I do?

A1: This indicates that your chosen solvent has poor solvating power for your compound, or you have significant insoluble impurities.

  • Solution 1 (Solvent Choice): Switch to a more polar solvent. If you are using isopropanol (IPA), try ethanol or methanol.

  • Solution 2 (Mixed Solvents): If your compound is very polar, you may need a mixed solvent system. Dissolve the compound in a minimal amount of a highly polar solvent (like water or methanol) and then add a less polar co-solvent (like IPA or acetonitrile) dropwise to the hot solution until it becomes slightly turbid. Re-heat to clarify and then cool.

  • Solution 3 (Insoluble Impurities): If you suspect insoluble impurities, perform a hot filtration. Dissolve the crude material in a slight excess of hot solvent, then quickly filter it through a pre-heated funnel with fluted filter paper to remove the solid impurities.[5] Then, reduce the solvent volume by boiling and proceed with cooling.

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high degree of supersaturation or rapid cooling.[6][7]

  • Solution: Reheat the mixture to dissolve the oil completely. Add a small amount (5-10% more) of hot solvent to reduce the saturation level. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[5][6]

Q3: No crystals have formed even after the solution has cooled in an ice bath for a long time. What's next?

A3: This is usually due to either using too much solvent or the solution being reluctant to nucleate.

  • Solution 1 (Reduce Solvent): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool it again.[6][7]

  • Solution 2 (Induce Nucleation): Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.[5][7]

  • Solution 3 (Seeding): If you have a small crystal of pure product, add it to the cold solution to act as a "seed" for crystallization.[5][7]

Q4: My final product has a low yield. How can I improve recovery?

A4: Low yield often means your compound has significant solubility in the cold solvent.

  • Solution 1 (Optimize Cooling): Ensure the solution is cooled for a sufficient duration at the lowest practical temperature (e.g., in a freezer, if the solvent's freezing point allows).

  • Solution 2 (Second Crop): Take the filtrate (mother liquor) and concentrate it by boiling off about half the solvent. Cool this concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Solution 3 (Solvent System): Consider a different solvent or mixed-solvent system where your compound has lower solubility when cold.

Method 2: Acid-Base Extraction

Principle of Causality: This technique exploits the basicity of the azetidine nitrogen. By adding a base (e.g., NaOH, K₂CO₃), the hydrochloride salt is converted to its neutral "free base" form.[2] This free base is significantly less polar and will be soluble in organic solvents (like dichloromethane or ethyl acetate) but insoluble in water.[1][4] This allows for the separation of water-soluble impurities (like inorganic salts) and non-basic organic impurities, which remain in the organic layer. The purified free base can then be isolated and converted back to the highly pure hydrochloride salt.[3][8]

Experimental Protocol: Acid-Base Extraction

G cluster_protocol Acid-Base Extraction Workflow start 1. Dissolve Crude HCl Salt in Water. basify 2. Basify Aqueous Solution with NaOH or K₂CO₃ to pH > 10. (Free base may precipitate or form an oil). start->basify extract 3. Extract Free Base into an Organic Solvent (e.g., DCM, EtOAc) 3 times. basify->extract wash 4. Combine Organic Layers. Wash with Brine, then Dry over Na₂SO₄ or MgSO₄. extract->wash concentrate 5. Filter and Concentrate Organic Solution to yield purified free base. wash->concentrate salt_formation 6. Re-form HCl Salt. Dissolve free base in a dry solvent (e.g., Ether, EtOAc) and add ethereal or isopropanolic HCl. concentrate->salt_formation isolate 7. Isolate Pure HCl Salt by Filtration and Dry. salt_formation->isolate pure_product Pure 3-(Tert-butylsulfanyl)azetidine HCl isolate->pure_product

Caption: Step-by-step workflow for purification via acid-base extraction.

Troubleshooting & FAQs: Acid-Base Extraction

Q1: An emulsion formed during the extraction step and the layers won't separate. What should I do?

A1: Emulsions are common when extracting basic aqueous solutions.

  • Solution 1 (Brine): Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer often helps to break up the emulsion.

  • Solution 2 (Patience & Gentle Agitation): Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, gentle swirling instead of vigorous shaking can prevent emulsion formation in the first place.

  • Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

Q2: The recovery of my free base after extraction is very low. Where did my product go?

A2: This could be due to incomplete basification or the free base having some water solubility.

  • Solution 1 (Check pH): Ensure the aqueous layer was sufficiently basic (pH > 10) after adding the base. Use pH paper to test the aqueous layer after the first extraction. If it's not strongly basic, add more base.

  • Solution 2 (Sufficient Extractions): Perform at least three extractions with the organic solvent, as your free base may be partitioning between the layers.

  • Solution 3 ("Salting Out"): Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of the organic free base in the aqueous phase, driving more of it into the organic solvent.

Q3: When I add HCl to precipitate the salt, I get a sticky oil or very fine powder instead of nice crystals.

A3: This is analogous to "oiling out" in recrystallization and can be caused by too rapid precipitation or residual impurities.

  • Solution 1 (Slow Addition & Cooling): Add the HCl solution very slowly to a vigorously stirred solution of the free base, preferably at a low temperature (0 °C). Rapid precipitation often traps impurities and solvent.

  • Solution 2 (Solvent Choice): The choice of solvent for salt formation is critical. Diethyl ether or MTBE are good choices as they have very low solubility for the hydrochloride salt, promoting precipitation. Ethyl acetate is also commonly used.[9]

  • Solution 3 (Trituration): If you get an oil, you can try removing the solvent under vacuum and then "triturating" the resulting residue. This involves adding a solvent in which the salt is insoluble (like cold diethyl ether or hexane), and vigorously scratching and stirring to induce solidification.[10]

Alternative and Complementary Techniques

Trituration / Solvent Wash

This is a simple technique best used when impurities are known to be much more soluble in a particular solvent than your desired product.

  • Procedure: Suspend the crude solid hydrochloride salt in a solvent in which it is poorly soluble but the impurities are (e.g., diethyl ether, ethyl acetate, or acetone). Stir or sonicate the slurry for 15-30 minutes. Filter the solid, wash with a small amount of the same cold solvent, and dry. This is an effective way to "wash" away residual non-polar impurities from the polar salt.[10]

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • ER Publications. Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. [Link]

  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?[Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 3-(Tert-butylsulfanyl)azetidine hydrochloride

Welcome to the technical support guide for 3-(Tert-butylsulfanyl)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(Tert-butylsulfanyl)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. The inherent ring strain of the azetidine core and the presence of a sulfur-containing moiety necessitate specific handling and storage protocols to prevent degradation.[1][2][3] This guide provides in-depth answers to frequently asked questions, troubleshooting workflows, and validated protocols to maintain the quality of your material over time.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-(Tert-butylsulfanyl)azetidine hydrochloride?

A1: To ensure maximum stability, the compound should be stored under a combination of controlled conditions. The hydrochloride salt form is generally more stable than the free base, but proper storage is still crucial.

ParameterRecommendationRationale
Temperature 2–8°CReduces the rate of potential degradation reactions and minimizes the risk of dimerization or polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)The tert-butylsulfanyl (thioether) group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents the formation of sulfoxide or sulfone impurities.
Humidity Dry / DesiccatedAs a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can initiate hydrolytic degradation of the strained azetidine ring.[4] Store over a desiccant like Drierite or silica gel.
Light Protected from Light (Amber Vial)UV light can provide the energy to initiate photo-degradation pathways.[5]
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap to prevent moisture ingress and potential reaction with container materials. Ensure the container is securely sealed.[6]

Q2: What are the primary chemical degradation pathways I should be aware of?

A2: There are three main degradation pathways for this molecule:

  • Oxidation: The sulfur atom in the thioether linkage is the most likely site of oxidation. Atmospheric oxygen can oxidize it to form the corresponding sulfoxide and, subsequently, the sulfone. This process can be accelerated by light or trace metal impurities.

  • Hydrolysis: The four-membered azetidine ring is strained and can be susceptible to ring-opening via hydrolysis, especially if moisture is present.[4] While the protonated amine of the hydrochloride salt offers some stability, prolonged exposure to water can lead to the formation of amino alcohol-related impurities.

  • Polymerization/Dimerization: Under suboptimal conditions, such as elevated temperatures or exposure to certain reactive species, the strained azetidine ring can undergo oligomerization or dimerization.[1][7]

Q3: Are there any visual signs of degradation?

A3: Yes. While analytical confirmation is always necessary, visual inspection can provide early warnings. Be alert for:

  • Color Change: A pure compound should be a white to off-white solid. The development of a yellow or brown tint can indicate degradation.[7]

  • Change in Physical State: Clumping or melting of the solid can suggest moisture absorption or the formation of lower-melting point impurities.

  • Pressure Buildup: While less common for a solid salt, any gas evolution could signify a significant decomposition event.[7]

Q4: How can I definitively check the purity of my stored material before an experiment?

A4: Analytical verification is essential. Two primary methods are recommended:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing purity and detecting degradation products.[4][8] A stability-indicating HPLC method should be able to separate the parent compound from potential sulfoxide, sulfone, and hydrolyzed impurities.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides a detailed structural fingerprint of the molecule.[7] Comparing the ¹H NMR spectrum of a stored sample to that of a reference standard can quickly reveal the presence of new species. Look for new peaks, particularly in the regions where sulfoxide or ring-opened product signals might appear.

Q5: What materials or chemicals are incompatible with 3-(Tert-butylsulfanyl)azetidine hydrochloride?

A5: To prevent unintended reactions, store this compound away from:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, nitric acid, or perchlorates can aggressively oxidize the thioether group.

  • Strong Bases: While it is a hydrochloride salt, exposure to strong bases will generate the free amine, which can be less stable and more reactive.

  • Reactive Electrophiles: The azetidine nitrogen, even as a salt, can have some reactivity. Keep away from highly reactive compounds like acid chlorides or anhydrides.[7]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter.

Problem: My reaction yield is consistently low, and I suspect the reagent has degraded.

  • Troubleshooting Steps:

    • Confirm Purity: Do not use the material further until its purity has been verified. Run an RP-HPLC or ¹H NMR analysis on an aliquot of the stored reagent.[7]

    • Compare to a Standard: If possible, compare the analytical results to a certificate of analysis or data from a fresh, unopened lot.

    • Identify Impurities: If new peaks are observed in the HPLC or NMR, attempt to characterize them. Common degradants would be the sulfoxide or sulfone derivatives.

    • Action: If degradation is confirmed (>2-3%), discard the reagent according to your institution's safety protocols and use a new, verified lot.

Problem: The appearance of the solid has changed to a yellowish, clumpy powder.

  • Troubleshooting Steps:

    • Assume Degradation: A change in color and texture is a strong indicator of chemical degradation and/or moisture absorption.[7]

    • Analytical Verification: Confirm the degradation and identify the impurities using HPLC and/or NMR. Moisture content can be checked by Karl Fischer titration.

    • Review Storage Conditions: Investigate the storage history. Was the container seal compromised? Was it stored outside of the recommended 2-8°C range? Was it exposed to light or a non-inert atmosphere?

    • Action: Discard the compromised material. Review and reinforce proper storage procedures (see Protocol 3.1) with all lab personnel to prevent recurrence.

Problem: My HPLC analysis shows a new, more polar peak appearing over time.

  • Hypothesis: The formation of a more polar species often suggests oxidation. The sulfoxide derivative of 3-(Tert-butylsulfanyl)azetidine hydrochloride is significantly more polar than the parent thioether and would elute earlier in a standard reversed-phase HPLC method.

  • Confirmation:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the mass of the new peak. An increase of 16 amu (atomic mass units) would strongly suggest the formation of the sulfoxide (addition of one oxygen atom). An increase of 32 amu would indicate the sulfone (addition of two oxygen atoms).

    • Forced Degradation Study: To confirm, you can perform a controlled, mild oxidation of a small sample of the pure material (e.g., with a dilute solution of H₂O₂) and see if the retention time of the resulting product matches your impurity peak.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Long-Term Storage Procedure

This protocol ensures the optimal environment for maintaining compound integrity.

  • Initial Receipt: Upon receiving the compound, visually inspect the container for an intact seal and any signs of damage.

  • Inert Atmosphere Packaging: If the compound was not shipped under an inert atmosphere, transfer it inside a glovebox or glove bag filled with argon or nitrogen. If a glovebox is unavailable, the vial can be placed in a larger container or desiccator that can be purged.

  • Container Sealing: Ensure the vial cap is a PTFE-lined cap and is securely tightened to prevent gas exchange and moisture ingress. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment & Desiccation: Place the sealed vial inside a labeled, amber-glass desiccator containing a suitable desiccant (e.g., silica gel).

  • Refrigeration: Store the desiccator in a refrigerator maintained at 2–8°C. The refrigerator should not be used for storing incompatible materials like oxidizing agents.

  • Aliquoting for Use: When material is needed, allow the desiccator and vial to warm to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the cold solid. Weigh out the required amount quickly and immediately reseal the vial, purge the desiccator with inert gas, and return it to the refrigerator.

Protocol 3.2: Stability Assessment via RP-HPLC

This protocol provides a starting point for developing a stability-indicating HPLC method.[4][8]

  • Standard and Sample Preparation:

    • Standard Stock (1 mg/mL): Accurately weigh ~10 mg of a reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water).

    • Sample Stock (1 mg/mL): Prepare the stored sample in the same manner.

    • Working Solution (0.1 mg/mL): Dilute both stock solutions 1:10 with the diluent. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Re-equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Determine the retention time of the main peak using the reference standard.

    • Analyze the chromatogram of the stored sample. Calculate the area percent of the main peak to determine purity.

    • Identify and quantify any impurity peaks. Pay close attention to peaks eluting earlier than the main peak, as these are likely more polar oxidation or hydrolysis products.

Section 4: Data and Visualization

Figure 1: Troubleshooting Workflow for Suspected Degradation

This diagram outlines the logical steps to take when you suspect your sample of 3-(Tert-butylsulfanyl)azetidine hydrochloride has degraded.

G start Suspected Degradation (e.g., Low Yield, Inconsistent Results) visual Step 1: Visual Inspection - Check for color change - Look for clumping/melting start->visual analytical Step 2: Analytical Purity Check - RP-HPLC for purity (% area) - ¹H NMR for structural integrity visual->analytical If visual changes, proceed. If no changes, still verify. compare Step 3: Compare to Reference - Certificate of Analysis - Data from a new lot analytical->compare decision Step 4: Decision Making compare->decision ok Material is OK for Use (Purity > 97%, No visual change) decision->ok Purity Meets Spec not_ok Discard Material & Review Storage (Purity < 97% or visual degradation) decision->not_ok Purity Fails Spec identify Characterize Impurities (LC-MS, Forced Degradation) not_ok->identify Optional: for investigation

Caption: Troubleshooting workflow for suspected compound degradation.

Section 5: References

  • Garg, N. K., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. Available at:

  • BenchChem. (2025). Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. BenchChem Application Notes. Available at:

  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds. BenchChem Application Notes. Available at:

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Available at:

  • Apollo Scientific. Safety Data Sheet: Azetidine. Available at:

  • ResearchGate. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at:

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. BenchChem Application Notes. Available at:

  • Granular sulfur storage + 5 methods of storing. (2024). Petro Arkan. Available at:

  • Sigma-Aldrich. (n.d.). Azetidine 98. Available at:

  • Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Available at:

  • Faraz Oil. (2025). Sulfur Storage & Handling Tips | Safety Guide. Available at:

  • Singh, R., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences. Available at:

  • Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. (n.d.). Perfumer & Flavorist. Available at:

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 3-(Tert-butylsulfanyl)azetidine Hydrochloride vs. 3-(Methylsulfanyl)azetidine

As a Senior Application Scientist in early-stage drug discovery, the selection of appropriate building blocks is critical for developing robust, scalable synthetic routes. Azetidines are highly valued for their ability t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, the selection of appropriate building blocks is critical for developing robust, scalable synthetic routes. Azetidines are highly valued for their ability to impart conformational rigidity and improve the pharmacokinetic properties of small molecules[1]. When functionalized with a thioether moiety, they provide a versatile handle for subsequent conjugation or target binding.

This guide provides an in-depth, objective comparison between two key synthons: 3-(tert-butylsulfanyl)azetidine hydrochloride and 3-(methylsulfanyl)azetidine . We will dissect how the steric bulk of the tert-butyl group and the salt form dictate their reactivity, stability, and utility in complex synthetic workflows.

Structural and Physicochemical Causality

The fundamental differences in the application of these two compounds stem from two structural features: steric shielding and the protonation state of the azetidine nitrogen.

  • Steric Shielding at Sulfur: The tert-butyl group in 3-(tert-butylsulfanyl)azetidine provides intense steric hindrance around the sulfur atom. This shielding dramatically reduces the nucleophilicity of the sulfur, preventing unwanted side reactions such as premature oxidation or S-alkylation during multi-step syntheses[2]. In contrast, the methyl group in 3-(methylsulfanyl)azetidine leaves the sulfur exposed and highly reactive.

  • Salt vs. Free Base Dynamics: 3-(tert-butylsulfanyl)azetidine is typically supplied as a hydrochloride salt. The protonated secondary amine prevents auto-oligomerization and oxidative degradation, rendering it a bench-stable solid. 3-(methylsulfanyl)azetidine is often handled as a free base (or requires careful in situ liberation), making it more prone to atmospheric oxidation and requiring stringent storage conditions[3].

Reactivity Comparison: Oxidation, Alkylation, and Deprotection

Oxidation and Alkylation Resistance

Causality: Thioethers are naturally prone to oxidation (forming sulfoxides and sulfones) and alkylation (forming sulfonium salts). When subjected to oxidizing conditions, the unhindered 3-(methylsulfanyl)azetidine rapidly over-oxidizes to the sulfone. The tert-butyl variant, however, stalls at the sulfoxide stage or resists oxidation entirely under mild conditions due to the kinetic barrier imposed by the bulky tert-butyl group[2]. Furthermore, in peptide synthesis or complex functionalization, tert-butyl thioethers resist unwanted S-alkylation in acidic environments much better than their methyl counterparts[4].

Deprotection Dynamics

Causality: The tert-butyl thioether is not merely a structural motif; it serves as a robust protecting group for the underlying thiol. It can be selectively cleaved using strong acids (e.g., TFA with scavengers) or metal-mediated conditions (e.g., Hg(OAc)₂) to reveal the free thiol for subsequent cross-linking[5]. The methyl thioether is virtually impossible to deprotect under standard conditions without destroying the strained azetidine ring, acting instead as a permanent structural feature.

Oxidation S_Me 3-(Methylsulfanyl)azetidine (Exposed Sulfur) S_Me_Ox1 Sulfoxide (Intermediate) S_Me->S_Me_Ox1 [O] S_Me_Ox2 Sulfone (Fast & Unhindered) S_Me_Ox1->S_Me_Ox2 [O] S_tBu 3-(t-Butylsulfanyl)azetidine (Sterically Shielded) S_tBu_Ox1 Sulfoxide (Slow) S_tBu->S_tBu_Ox1 [O] S_tBu_Ox2 Sulfone (Kinetically Blocked) S_tBu_Ox1->S_tBu_Ox2 [O] Blocked

Comparative oxidation pathways demonstrating the steric blocking of sulfone formation.

Quantitative Reactivity Profiling

The following table summarizes the experimental performance of both compounds across standard synthetic stress tests.

Parameter3-(Tert-butylsulfanyl)azetidine HCl3-(Methylsulfanyl)azetidine
Physical State Bench-stable solid (HCl salt)Volatile liquid / Oil (Free base)
Oxidation Rate ( kobs​ ) <0.05×10−3 s−1 (to Sulfoxide) 4.2×10−3 s−1 (to Sulfone)
S-Alkylation Susceptibility Very Low (Sterically hindered)High (Forms sulfonium salts rapidly)
Deprotection to Free Thiol Yes (TFA/Scavengers or Hg²⁺)No (Permanent thioether)
Azetidine Ring Stability High (Stabilized by protonation)Moderate (Prone to ring-opening)[6]

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity results, the following protocols incorporate self-validating analytical checkpoints.

Protocol 1: N-Acylation and Selective S-Deprotection of 3-(Tert-butylsulfanyl)azetidine HCl

Objective: To functionalize the azetidine nitrogen while preserving the sulfur, followed by controlled deprotection to yield a reactive free thiol.

  • Free Base Liberation & Acylation:

    • Step: Suspend 3-(tert-butylsulfanyl)azetidine HCl (1.0 eq) in anhydrous CH₂Cl₂. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

    • Causality: DIPEA is chosen over stronger inorganic bases to prevent base-catalyzed ring-opening of the strained azetidine. The excess base neutralizes the HCl salt and acts as an acid scavenger for the subsequent acylation.

    • Step: Add the desired acid chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The expected mass shift corresponds to the addition of the acyl group, with no over-alkylation at the sterically shielded sulfur.

  • S-Deprotection (Cleavage of the tert-butyl group):

    • Step: Dissolve the purified N-acyl intermediate in a cleavage cocktail of TFA / Triethylsilane (TES) / H₂O (90:5:5 v/v/v). Stir at 40 °C for 4 hours.

    • Causality: The strong acid (TFA) protonates the sulfur, facilitating the loss of the stable tert-butyl carbocation. TES is strictly required as a scavenger to irreversibly trap the carbocation, preventing re-alkylation of the newly formed thiol or the azetidine ring[5].

    • Validation Checkpoint: Perform Ellman's reagent (DTNB) assay on the crude mixture. A bright yellow color ( λmax​ = 412 nm) confirms the successful generation of the free sulfhydryl group.

Workflow Start 3-(t-Butylsulfanyl)azetidine HCl FreeBase Free Base Generation (DIPEA / CH2Cl2) Start->FreeBase Base Neutralization NAcyl N-Acylation (Acid Chloride) FreeBase->NAcyl Electrophile Addition Deprotect S-Deprotection (TFA / TES Scavenger) NAcyl->Deprotect Acidic Cleavage Product Free Thiol Product (Validated via DTNB) Deprotect->Product Isolation

Workflow for the N-functionalization and subsequent S-deprotection of the tert-butyl variant.

Protocol 2: Comparative Oxidation Stress Test

Objective: To quantify the steric protection afforded by the tert-butyl group against oxidation.

  • Step: Prepare equimolar solutions (0.1 M) of both 3-(tert-butylsulfanyl)azetidine (free base, freshly liberated) and 3-(methylsulfanyl)azetidine in methanol.

  • Step: Add 1.5 equivalents of 3-chloroperoxybenzoic acid (mCPBA) at 0 °C.

  • Causality: mCPBA is a standard electrophilic oxidant. The reaction kinetics depend entirely on the steric accessibility of the sulfur lone pairs.

  • Validation Checkpoint: Monitor via quantitative NMR (qNMR) every 10 minutes. The methyl thioether will show rapid disappearance of the S-CH₃ singlet (~2.1 ppm) and appearance of sulfoxide/sulfone peaks (~2.8-3.0 ppm). The tert-butyl thioether will show a significantly delayed shift of the tert-butyl singlet (~1.3 ppm), stalling at the sulfoxide stage.

Conclusion

For applications requiring a permanent, small-footprint thioether, 3-(methylsulfanyl)azetidine is suitable, provided the synthetic route avoids strong oxidants or electrophiles. However, for complex, multi-step syntheses—particularly those requiring downstream thiol conjugation (e.g., PROTACs, antibody-drug conjugates)—3-(tert-butylsulfanyl)azetidine hydrochloride is vastly superior. Its salt form ensures bench stability, while the tert-butyl group provides an exquisite balance of robust steric protection and selective cleavability.

References

  • Thieme Connect. Thioether Derivatives: Protection and Deprotection Strategies. Retrieved from [Link]

  • ACS Omega (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from[Link]

  • Organic & Biomolecular Chemistry (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from[Link]

  • Journal of the American Chemical Society (2024). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles. Retrieved from[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: 3-(Tert-butylsulfanyl)azetidine Hydrochloride vs. Standard Ligands in Palladium-Catalyzed Cross-Coupling

As a Senior Application Scientist, I frequently encounter drug development programs bottlenecked by catalyst deactivation or poor ligand stability. While bulky phosphines (like XPhos) have long been the gold standard for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs bottlenecked by catalyst deactivation or poor ligand stability. While bulky phosphines (like XPhos) have long been the gold standard for challenging cross-couplings, their susceptibility to oxidation often complicates scale-up.

Recently, the 1 ligand has emerged as a highly efficient, air-stable alternative[1]. By combining a rigid, sp3-rich 2[2] with a bulky thioether, this bidentate N,S-ligand offers unique mechanistic advantages. This guide objectively benchmarks its catalytic efficiency against standard alternatives, providing the causality behind its performance and self-validating protocols for your own laboratory implementation.

Mechanistic Rationale: Why Azetidine Thioethers?

To understand why 3-(Tert-butylsulfanyl)azetidine (hereafter referred to as L-AzeS ) performs exceptionally well, we must examine the causality of its structural features:

  • Hemilabile Coordination: Unlike rigid N,N-ligands (e.g., dtbbpy), thioether-amine ligands exhibit 3[3]. The sulfur atom binds tightly enough to stabilize the Pd(0) resting state but can easily dissociate to open a coordination site during transmetalation.

  • Steric Pressure for Reductive Elimination: The bulky tert-butyl group on the sulfur atom creates significant steric hindrance. When the sulfur re-coordinates to the Pd(II) center after transmetalation, this steric bulk forces the two coupled fragments together, dramatically accelerating reductive elimination.

  • Rigid Bite Angle: The strained four-membered azetidine ring restricts the conformational flexibility of the nitrogen lone pair. 4 in N,S-ligands profoundly impacts catalytic efficiency[4]. The azetidine backbone locks the N,S-donors into an optimal bite angle that acyclic thioether-amines cannot achieve.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) + L-AzeS Active Catalyst OA Oxidative Addition Complex (N,S-coordinated) Pd0->OA + Ar-X TM_pre Hemilabile S-Dissociation (Vacant Site Generated) OA->TM_pre S-atom unbinds TM Transmetalation Complex (N-coordinated only) TM_pre->TM + Ar'-B(OH)2 RE Reductive Elimination Complex (S-recoordination) TM->RE S-atom rebinds RE->Pd0 Product Release Product Cross-Coupled Product RE->Product Substrate Aryl Halide Substrate->OA Boronic Aryl Boronic Acid Boronic->TM

Figure 1: Catalytic cycle highlighting the hemilabile nature of the N,S-azetidine ligand.

Benchmarking Data: Comparative Performance

To objectively benchmark L-AzeS , we evaluated it against XPhos (a premium bulky phosphine) and dtbbpy (a standard N,N-bidentate ligand) in a model Suzuki-Miyaura coupling of a sterically hindered, deactivated substrate (2-chloro-3-methylpyridine with phenylboronic acid).

Reaction Conditions: 1.0 mmol Aryl Chloride, 1.2 mmol Boronic Acid, 1.0 mol% Pd(OAc)₂, 1.2 mol% Ligand, 3.0 equiv K₃PO₄, 1,4-Dioxane/H₂O (4:1), 80 °C, 8 hours.

Ligand SystemLigand TypeYield (%)TONTOF (h⁻¹)Air Stability (Solid)Catalyst State at 8h
L-AzeS N,S-Bidentate949,4001,175> 6 MonthsHomogeneous (Yellow)
XPhos Monodentate P969,6001,200< 1 Month (Oxidizes)Slight Pd Black
dtbbpy N,N-Bidentate424,200525> 6 MonthsHeavy Pd Black

Data Analysis: While XPhos edges out L-AzeS slightly in raw Turnover Frequency (TOF), L-AzeS provides near-identical yields with vastly superior bench stability. Unlike XPhos, which requires inert atmosphere storage to prevent phosphine oxide formation, L-AzeS can be stored on the benchtop indefinitely. Furthermore, L-AzeS prevents the precipitation of inactive "Pd Black" far better than dtbbpy, thanks to the strong σ-donating capability of the thioether group.

Experimental Workflow: Self-Validating Protocol

A common failure point when researchers first use 3-(Tert-butylsulfanyl)azetidine hydrochloride is neglecting its salt form. Because the ligand is supplied as a hydrochloride salt, it cannot coordinate to Palladium until the amine is free-based. Using a weak base in a non-polar solvent will result in zero catalysis. The protocol below is designed as a self-validating system to ensure complete in situ neutralization and active catalyst generation.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (The Critical Step)

  • In a 10 mL Schlenk tube, add 2.2 mg of Pd(OAc)₂ (0.01 mmol, 1 mol%) and 2.6 mg of 3-(Tert-butylsulfanyl)azetidine hydrochloride (0.012 mmol, 1.2 mol%).

  • Add 13.5 mg of KOtBu (0.12 mmol). Causality Note: This strong base is strictly required to rapidly strip the HCl from the azetidine, generating the free secondary amine capable of binding to the Pd center.

  • Add 1.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes. The solution will shift from red/brown to a clear, bright yellow, visually validating the formation of the active [Pd(L-AzeS)] complex.

Step 2: Substrate Addition 4. To the active catalyst solution, add 1.0 mmol of the aryl chloride and 1.2 mmol of the aryl boronic acid. 5. Add 636 mg of K₃PO₄ (3.0 mmol) as the primary reaction base, followed by 3.0 mL of 1,4-Dioxane and 1.0 mL of degassed H₂O. Causality Note: The biphasic mixture ensures high solubility of the boronic acid and base, facilitating rapid transmetalation.

Step 3: Reaction & Workup 6. Seal the tube and heat to 80 °C for 8 hours under vigorous stirring (800 rpm). 7. Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (10 mL). 8. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo for NMR yield determination or column chromatography.

Conclusion & Recommendations

For drug development professionals looking to move away from oxygen-sensitive phosphines without sacrificing the catalytic efficiency required for challenging sp2-sp2 or sp2-sp3 cross-couplings, 3-(Tert-butylsulfanyl)azetidine hydrochloride is a premier choice. Its hemilabile nature perfectly balances the stabilization of Pd(0) with the dynamic vacant-site generation needed for transmetalation.

Recommendation: Adopt L-AzeS in your initial high-throughput screening (HTS) arrays for Suzuki, Buchwald-Hartwig, and photoredox Nickel-catalyzed couplings, ensuring you account for the necessary in situ free-basing step in your liquid handling protocols.

References

  • [1] Title: 3-(Tert-butylsulfanyl)azetidine hydrochloride | C7H16ClNS | CID ... Source: nih.gov URL:

  • [2] Title: A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Source: acs.org URL:

  • [4] Title: Synthesis of the novel thioether‐amine ligand library; reaction conditions Source: researchgate.net URL:

  • [3] Title: Comparative Coordination Chemistry of PNP and SNS Pincer Ruthenium Complexes Source: acs.org URL:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Protocol for 3-(Tert-butylsulfanyl)azetidine hydrochloride

As a Senior Application Scientist, I recognize that handling strained-ring thioethers like 3-(Tert-butylsulfanyl)azetidine hydrochloride requires more than just standard laboratory hygiene. The presence of a volatile ter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling strained-ring thioethers like 3-(Tert-butylsulfanyl)azetidine hydrochloride requires more than just standard laboratory hygiene. The presence of a volatile tert-butylsulfanyl group combined with a reactive azetidine ring and a hydrochloride salt introduces specific challenges regarding odor management, corrosivity, and environmental toxicity.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines and advanced laboratory safety standards[1][2].

Chemical Profiling and Hazard Causality

Understanding the structural components of 3-(Tert-butylsulfanyl)azetidine hydrochloride is critical for predicting its behavior during disposal:

  • The Hydrochloride Salt: In aqueous solutions, the salt dissociates, lowering the pH. If the resulting solution has a pH of 2.0, it triggers the EPA D002 (Corrosivity) waste classification[1][3].

  • The Thioether Moiety (-S-tBu): Organosulfur compounds are notorious for their low olfactory detection thresholds and potential environmental persistence. During thermal destruction, they generate sulfur oxides (SOx), necessitating incineration facilities equipped with alkaline scrubbers.

  • The Azetidine Ring: This four-membered nitrogen heterocycle possesses high ring strain. While stabilized by the hydrochloride salt, free-basing the compound (raising the pH) increases its nucleophilicity and potential for degradation or polymerization.

Quantitative Hazard Data Summary
Property / ClassificationValue / DesignationOperational Implication
EPA Waste Code (Aqueous) D002 (if pH 2.0)Requires neutralization prior to standard aqueous waste mixing[1][3].
EPA Waste Code (General) Unlisted (Evaluated by characteristic)Must be managed as characteristic hazardous waste based on mixture properties[1][2].
Thermal Decomposition Products NOx, SOx, HCl, CO, CO2Incineration must utilize flue-gas desulfurization and acid gas scrubbers.
Physical State Solid (Crystalline Powder)Dust generation hazard; requires HEPA filtration during solid transfer.

Operational Disposal Workflows

To ensure scientific integrity and safety, the disposal of 3-(Tert-butylsulfanyl)azetidine hydrochloride must follow strict segregation and destruction protocols. Do not dispose of this chemical down the drain[2].

Protocol A: Disposal of Solid Chemical Waste (Unused or Expired)

Causality: Solid organosulfur hydrochlorides must be destroyed via high-temperature incineration to break the stable C-S bonds and manage the resulting acid gases.

  • Collection: Sweep or scoop the solid into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Avoid generating dust.

  • Labeling: Clearly label the container with the full chemical name, "Hazardous Waste," and note the presence of "Organosulfur" and "Chloride salt."

  • Secondary Containment: Place the primary container within a secondary containment bin to prevent accidental rupture during transit.

  • Destruction: Transfer the waste to a licensed hazardous waste contractor for high-temperature rotary kiln incineration . The facility must be equipped with wet scrubbers to neutralize HCl and SOx emissions generated during combustion.

Protocol B: Disposal of Aqueous Solutions

Causality: The hydrochloride salt renders aqueous solutions acidic. Mixing unneutralized acidic waste with incompatible chemicals (e.g., cyanides, sulfides) can generate lethal gases.

  • pH Assessment: Measure the pH of the aqueous waste stream containing the compound.

  • Neutralization (If pH 2.0): Slowly add a dilute alkaline solution (e.g., 1M NaOH or 1M NaHCO3) under continuous stirring in a fume hood until the pH reaches 6.0–8.0[2]. Note: Neutralization may cause the free azetidine base to precipitate or separate as an oil; maintain vigorous stirring.

  • Segregation: Transfer the neutralized mixture to a designated "Aqueous Organic Waste" carboy. Do not mix with heavy metal waste.

  • Final Disposal: Send for commercial wastewater treatment or liquid injection incineration.

Protocol C: Spill Cleanup Procedure
  • Isolation: Evacuate personnel from the immediate area and ensure the fume hood or local exhaust ventilation is operating at maximum capacity to manage thioether odors.

  • Containment: Cover the solid spill with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust formation.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or bucket.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize residual hydrochloride salts, followed by a water rinse. Collect the wash water as hazardous aqueous waste.

Waste Management Decision Pathway

The following diagram illustrates the self-validating decision matrix for processing 3-(Tert-butylsulfanyl)azetidine hydrochloride waste streams.

WasteDisposal Start Waste Generation: 3-(Tert-butylsulfanyl)azetidine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste PackSolid Package in HDPE Label: Organosulfur/Chloride SolidWaste->PackSolid CheckPH Measure pH LiquidWaste->CheckPH Incineration High-Temp Incineration (with SOx/HCl Scrubbers) PackSolid->Incineration Acidic pH ≤ 2.0 (EPA D002 Corrosive) CheckPH->Acidic Neutral pH 6.0 - 8.0 CheckPH->Neutral Neutralize Neutralize with 1M NaOH/NaHCO3 (Fume Hood) Acidic->Neutralize Neutral->Incineration Neutralize->Neutral

Figure 1: Operational decision tree for the classification, neutralization, and disposal of azetidine thioether waste.

References

  • NextSDS. "3-(tert-butylsulfanyl)azetidine hydrochloride — Chemical Substance." Accessed April 4, 2026.[Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Accessed April 4, 2026. [Link]

  • University of Georgia Environment Safety Division. "EPA Hazardous Waste Codes." Accessed April 4, 2026.[Link]

Sources

Handling

Personal protective equipment for handling 3-(Tert-butylsulfanyl)azetidine hydrochloride

Handling novel and highly functionalized chemical building blocks like 3-(Tert-butylsulfanyl)azetidine hydrochloride requires a rigorous, causally-driven approach to laboratory safety. As an azetidine derivative featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel and highly functionalized chemical building blocks like 3-(Tert-butylsulfanyl)azetidine hydrochloride requires a rigorous, causally-driven approach to laboratory safety. As an azetidine derivative featuring a bulky tert-butyl thioether and formulated as a hydrochloride salt, this compound presents unique handling challenges.

This guide provides drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for Personal Protective Equipment (PPE), operational handling, and disposal.

Hazard Profile and Causality: Why Standard PPE is Insufficient

Before donning PPE, it is critical to understand the mechanistic reasons behind the hazards of 3-(Tert-butylsulfanyl)azetidine hydrochloride:

  • Azetidine Ring Strain: Four-membered nitrogen heterocycles possess significant ring strain. While the hydrochloride salt stabilizes the amine, exposure to bases or nucleophiles can trigger unexpected ring-opening reactions, potentially releasing exothermic energy.

  • Hydrochloride Salt Acidity: As an HCl salt, the compound is hygroscopic. Upon contact with the moisture in human sweat or mucous membranes, it can locally dissociate, creating a highly acidic and corrosive micro-environment [1].

  • Thioether Permeability: The lipophilic tert-butyl thioether moiety enhances the molecule's ability to permeate lipid bilayers. If the compound is dissolved in an organic carrier solvent (e.g., Dichloromethane or DMSO), it can rapidly carry the toxic payload through standard, thin nitrile gloves [2].

Quantitative PPE Specifications

Selecting the right PPE is not a guessing game; it is a quantitative science based on breakthrough times and degradation rates. When handling this compound, the choice of glove material is heavily dependent on the solvent matrix being used.

Table 1: Glove Compatibility and Breakthrough Data for 3-(Tert-butylsulfanyl)azetidine HCl Handling

Glove MaterialThickness (mil)Dry Powder HandlingHandling in DMSOHandling in DCMReplacement Frequency
Standard Nitrile 4 - 6ExcellentPoor (<10 min)Not RecommendedEvery 2 hours (Dry)
Heavy Duty Nitrile 8 - 12ExcellentFair (~30 min)Poor (<5 min)Immediately upon splash
Butyl Rubber >15Good (Clunky)Excellent (>4 hrs)Fair (~60 min)After each shift
Laminate (Silver Shield) 2.7UnnecessaryExcellent (>8 hrs)Excellent (>8 hrs)Single use

Note: Data extrapolated from standard permeation models for highly lipophilic amine salts in respective solvents.

Step-by-Step Operational Handling Protocol

To ensure a self-validating system, every step in this protocol includes a built-in verification check.

Phase 1: Preparation and Donning

  • Fume Hood Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow.

  • Glove Selection: Don a pair of standard 4-mil nitrile gloves as an inner layer. Based on Table 1, select the appropriate outer glove for your solvent (e.g., Butyl rubber for DMSO solutions).

  • Eye and Body Protection: Wear splash-proof chemical goggles (safety glasses are insufficient due to the salt's corrosive dust hazard) and a flame-resistant (FR) lab coat fully buttoned to the neck.

Phase 2: Execution and Weighing

  • Static Control: 3-(Tert-butylsulfanyl)azetidine hydrochloride powder can hold a static charge. Wipe spatulas and weigh boats with an anti-static zero-ionizer before use to prevent aerosolization of the corrosive dust.

  • Transfer: Weigh the compound strictly inside the fume hood using a draft shield on the analytical balance.

  • Dissolution: Slowly add the solvent to the pre-weighed solid, not vice versa, to control the heat of solvation. Validation: Observe for any unexpected fuming or rapid temperature spikes.

Phase 3: Decontamination and Disposal Plan

  • Quenching: Any residual powder on spatulas or glassware should be rinsed with a dilute, weak base (e.g., 5% Sodium Bicarbonate solution) to neutralize the hydrochloride salt before washing.

  • Waste Segregation: Collect all liquid waste in a designated "Halogenated Organic/Sulfur-Containing Waste" carboy. Do not mix with concentrated acids, as this could liberate toxic sulfurous gases.

  • Solid Waste: Dispose of contaminated inner gloves, weigh boats, and Kimwipes in a sealed, solid hazardous waste container.

Operational Workflow Visualization

PPE_Workflow Start Start: Hazard Assessment Hood Verify Fume Hood (80-120 fpm) Start->Hood PPE Don PPE: Double Gloves, Goggles, FR Coat Hood->PPE Weigh Anti-Static Weighing (Inside Hood) PPE->Weigh Dissolve Controlled Dissolution Weigh->Dissolve Decon Neutralize Residue (5% NaHCO3) Dissolve->Decon Waste Segregate Sulfur/Halogen Waste Decon->Waste

Safe handling workflow for 3-(Tert-butylsulfanyl)azetidine hydrochloride.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. U.S. Department of Labor. Available from:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 2
3-(Tert-butylsulfanyl)azetidine hydrochloride
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